molecular formula C18H19ClN6O2S B2440889 1-((2-chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1040679-94-4

1-((2-chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2440889
CAS No.: 1040679-94-4
M. Wt: 418.9
InChI Key: MAQRKTVHSIQAPS-UHFFFAOYSA-N
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Description

1-((2-chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C18H19ClN6O2S and its molecular weight is 418.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

One significant area of application for compounds like "1-((2-chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine" is in the synthesis of novel organic molecules with potential biological activities. For instance, similar piperazine derivatives have been synthesized and assessed for their antimicrobial properties against various bacteria and fungi. Some derivatives have shown moderate activity, which highlights the potential of such compounds in developing new antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

Anticancer Evaluation

Compounds with a similar structure have been evaluated for their anticancer activities. For example, polyfunctional substituted 1,3-thiazoles, incorporating piperazine substituents, have been studied for their anticancer activity across a variety of cancer cell lines. This research could provide a foundation for further exploration of the anticancer potential of "this compound" (Kostyantyn Turov, 2020).

Antimicrobial Activities

Another application is in the synthesis and evaluation of antimicrobial activities. Specific piperazine derivatives have been synthesized and shown to possess antimicrobial properties against certain pathogens. This suggests that compounds like "this compound" could be useful in the development of new antimicrobial agents (Wu Qi, 2014).

Chemical Structure and Activity Relationship

The chemical structure of piperazine derivatives, including those similar to "this compound", is crucial in determining their biological activity. Studies involving crystal structure analysis, Hirshfeld surface analysis, and DFT calculations help in understanding the reactivity and interaction of these compounds with biological targets. Such studies provide valuable insights for designing more effective molecules (K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath, 2017).

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c19-16-8-4-5-9-17(16)28(26,27)24-12-10-23(11-13-24)14-18-20-21-22-25(18)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQRKTVHSIQAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.